2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The morpholine ring can also contribute to the compound’s overall activity by interacting with different molecular pathways.
Comparison with Similar Compounds
2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenylhydrazine: Used in organic synthesis and pharmaceuticals.
Sodium trifluoroacetate: Used as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBHKTZRFJSFKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-25-8 |
Source
|
Record name | Morpholine, 2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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